molecular formula C20H17N3OS B7736028 6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile

6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7736028
M. Wt: 347.4 g/mol
InChI Key: OYARKGAEKJBNFQ-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with thiourea to form a thiourea derivative, followed by cyclization with malononitrile under basic conditions to yield the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-3-7-15(8-4-13)12-25-20-22-18(17(11-21)19(24)23-20)16-9-5-14(2)6-10-16/h3-10H,12H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYARKGAEKJBNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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